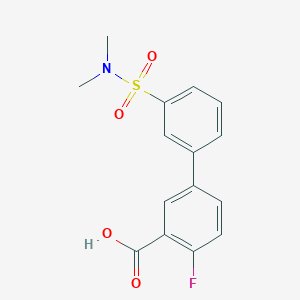
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid (4-DMS-3-MBA) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular formula of C13H14NO4S and a molecular weight of 286.3 g/mol. 4-DMS-3-MBA is used as an intermediate in the synthesis of several drugs, as well as in the production of pesticides, herbicides, and other organic chemicals. It has also been studied for its potential as a therapeutic agent in a variety of diseases and conditions.
Applications De Recherche Scientifique
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. It has also been studied for its potential as a therapeutic agent in a variety of diseases and conditions, including diabetes, obesity, and cancer.
Mécanisme D'action
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is not fully understood. However, it is believed to work by inhibiting the activity of caspase-3, which is involved in the apoptotic process. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory and antioxidant properties, as well as anti-diabetic and anti-obesity effects. It has also been shown to have anti-cancer effects in vitro, as well as in vivo in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a relatively inexpensive and easy to synthesize compound, making it an attractive choice for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a relatively new compound and its effects have not been extensively studied in vivo, so there may be some unknown risks associated with its use.
Orientations Futures
The potential therapeutic applications of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% are still being explored. Further research is needed to better understand its mechanism of action and to assess its safety and efficacy in humans. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% may be useful in the development of new drugs for the treatment of a variety of diseases and conditions. Further research is also needed to investigate its potential as a pesticide, herbicide, or other organic chemical.
Méthodes De Synthèse
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% can be synthesized by reacting 3-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature for two hours, and the product is then purified by recrystallization. The yield of the reaction is typically in the range of 70-80%.
Propriétés
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-6-4-5-11(9-13)14-8-7-12(16(18)19)10-15(14)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLZTEDHYAQFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














